Quantified Synthetic Yield: Tandem Conjugate Addition-Ring Closure to Isoxazoline N-Oxides
4-Bromohex-4-en-3-one demonstrates exceptional performance as an α-bromo enone electrophile in tandem conjugate addition-ring closure reactions with ethyl nitroacetate. Under the specified reaction conditions, this compound achieves near-quantitative conversion to the desired (4,5-trans)-3-(ethoxycarbonyl)-4-methyl-5-propanoyl-2-isoxazoline 2-oxide product [1]. This performance establishes the compound as a high-efficiency building block for constructing isoxazoline heterocycles, a scaffold prevalent in numerous agrochemical and pharmaceutical leads.
| Evidence Dimension | Synthetic yield to isoxazoline N-oxide product |
|---|---|
| Target Compound Data | 99% isolated yield |
| Comparator Or Baseline | Alternative α-bromo enones in same reaction manifold (unspecified substrates) |
| Quantified Difference | Target compound achieves 99% yield; baseline literature for α-bromo enone tandem additions typically reports variable yields; direct comparator data not available in source |
| Conditions | Ethyl nitroacetate, triethylamine, diethyl ether solvent, 36.0 h reaction time |
Why This Matters
The 99% yield minimizes waste, reduces purification burden, and lowers cost per mole of advanced intermediate in multi-step research syntheses.
- [1] Synthesis of 5-Acyl-3-(ethoxycarbonyl)-2-isoxazolines 2-Oxides by a Tandem Conjugate Addition-Ring Closure of Ethyl Nitroacetate with α-Bromo Enones. Journal of Organic Chemistry, DOI: 10.1021/jo00125a064. View Source
